

# A Comparative Analysis of the Toxicity Profiles of Lantrisol and Other Sulfonamide Combinations

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## Compound of Interest

Compound Name: *Lantrisol*

Cat. No.: *B1222622*

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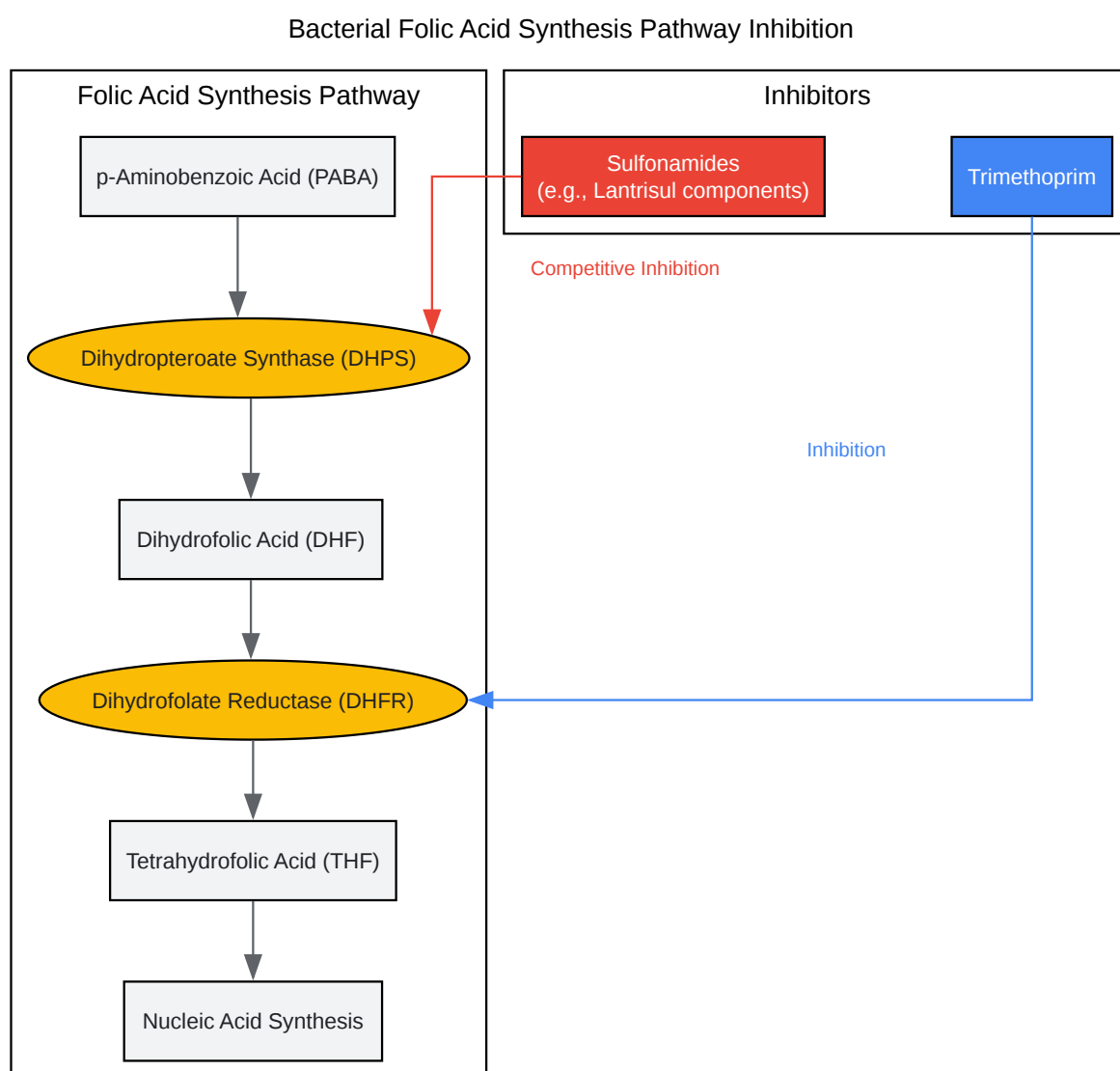
This guide provides an objective comparison of the toxicity profiles of **Lantrisol**, a triple sulfonamide combination, and other commonly used sulfonamide-based drug combinations. The information presented is collated from publicly available safety data, preclinical studies, and clinical reports to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic agents.

## Executive Summary

Sulfonamide antibiotics, as a class, are known for a range of potential toxicities, primarily affecting the renal, hematologic, and dermatologic systems, and can induce hypersensitivity reactions. **Lantrisol**, a combination of sulfamethizole, sulfadiazine, and sulfamerazine, is a "triple sulfa" formulation designed to mitigate the risk of crystalluria by leveraging the independent solubility of its components. This guide compares the toxicity of **Lantrisol** with other sulfonamide combinations, such as the widely used co-trimoxazole (trimethoprim/sulfamethoxazole), by examining acute toxicity data and the incidence of common adverse effects. While direct comparative clinical trial data is scarce, a review of individual component toxicities and post-marketing surveillance data provides valuable insights into their relative safety profiles.

## Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids necessary for bacterial replication. Mammalian cells are unaffected as they utilize pre-formed folic acid from dietary sources. Some combinations, like co-trimoxazole, include a dihydrofolate reductase (DHFR) inhibitor (trimethoprim), which blocks a subsequent step in the same pathway, leading to a synergistic and often bactericidal effect.



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**Diagram 1:** Mechanism of Action of Sulfonamides and Trimethoprim.

## Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data (LD50) for the individual components of **Lantrisul** and other selected sulfonamides for comparative purposes. It is important to note that LD50 values are determined in animal models and may not directly translate to human toxicity, but they provide a standardized measure of acute toxicity.

Compound	Sulfonamide Combination	Animal Model	Oral LD50 (mg/kg)	Reference
Lantrisol Components				
Sulfamethizole	Lantrisol	Rat	3500	[PubChem CID 5328]
Sulfadiazine	Lantrisol, Co-trimazine	Mouse	1500	[Cayman Chemical SDS]
Sulfamerazine	Lantrisol	Mouse	2800	[Cayman Chemical SDS]
Other Sulfonamides & Combinations				
Sulfamethoxazole	Co-trimoxazole	Rat	6200	[Spectrum Chemical SDS]
Mouse	2300	[Merck SDS]		
Trimethoprim	Co-trimoxazole, Co-trimazine	Rat	>5300	[Fisher Scientific SDS]
Sulfisoxazole	-	Rat	10000	[ECHEMI]
Mouse	6800	[ECHEMI, Santa Cruz Biotechnology]		
Sulfasalazine	-	Rat	15600	[Sciencelab.com MSDS, Sigma-Aldrich SDS]
Mouse	12500	[Sciencelab.com MSDS]		
Silver Sulfadiazine	-	Rat	10001	[ScienceLab.com MSDS]

## Comparative Toxicity Profiles

This section details the primary toxicity concerns associated with sulfonamide combinations.

### Renal Toxicity (Crystalluria)

A primary concern with sulfonamide therapy is the risk of crystalluria, where the drug or its metabolites precipitate in the renal tubules, potentially leading to obstruction, hematuria, and acute kidney injury. The solubility of sulfonamides and their acetylated metabolites in urine is pH-dependent, with a higher risk in acidic urine.

- **Lantrisol** (Trisulfapyrimidines): The rationale behind combining three different sulfonamides is to lower the concentration of each individual agent, thereby reducing the likelihood that any one will exceed its solubility limit in the urine and cause crystal formation.
- **Other Sulfonamide Combinations:** The risk of crystalluria also exists with other sulfonamides, such as sulfamethoxazole in co-trimoxazole. Maintaining adequate hydration and, in some cases, urine alkalinization are recommended mitigation strategies.

### Hypersensitivity Reactions

Hypersensitivity reactions are among the most common adverse effects of sulfonamides, ranging from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).

- **Lantrisol** and Other Sulfonamides: The incidence of hypersensitivity reactions is a class-wide effect for sulfonamides. Patients with a known hypersensitivity to one sulfonamide are generally advised to avoid all sulfonamide-containing drugs. A meta-analysis of sulfamethoxazole-trimethoprim (SMX-TMP) found a nearly 3-fold higher risk of rash compared to other antibiotics.<sup>[1]</sup> Pharmacovigilance data also indicated a 5-fold increase in reports of SJS and a 3-fold increase in TEN for SMX-TMP compared to azithromycin.<sup>[1]</sup>

### Hematological Toxicity

Adverse hematological effects can include agranulocytosis, aplastic anemia, thrombocytopenia, and hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

- **Lantrisol** and Other Sulfonamides: These reactions are considered idiosyncratic and are a known risk for all sulfonamides. A pharmacovigilance study of SMX-TMP showed a 10-fold increase in reports of pancytopenia, a 6-fold increase in neutropenia, and a 4-fold increase in both thrombocytopenia and aplastic anemia compared to other antibiotics.<sup>[2]</sup>

## Hepatotoxicity

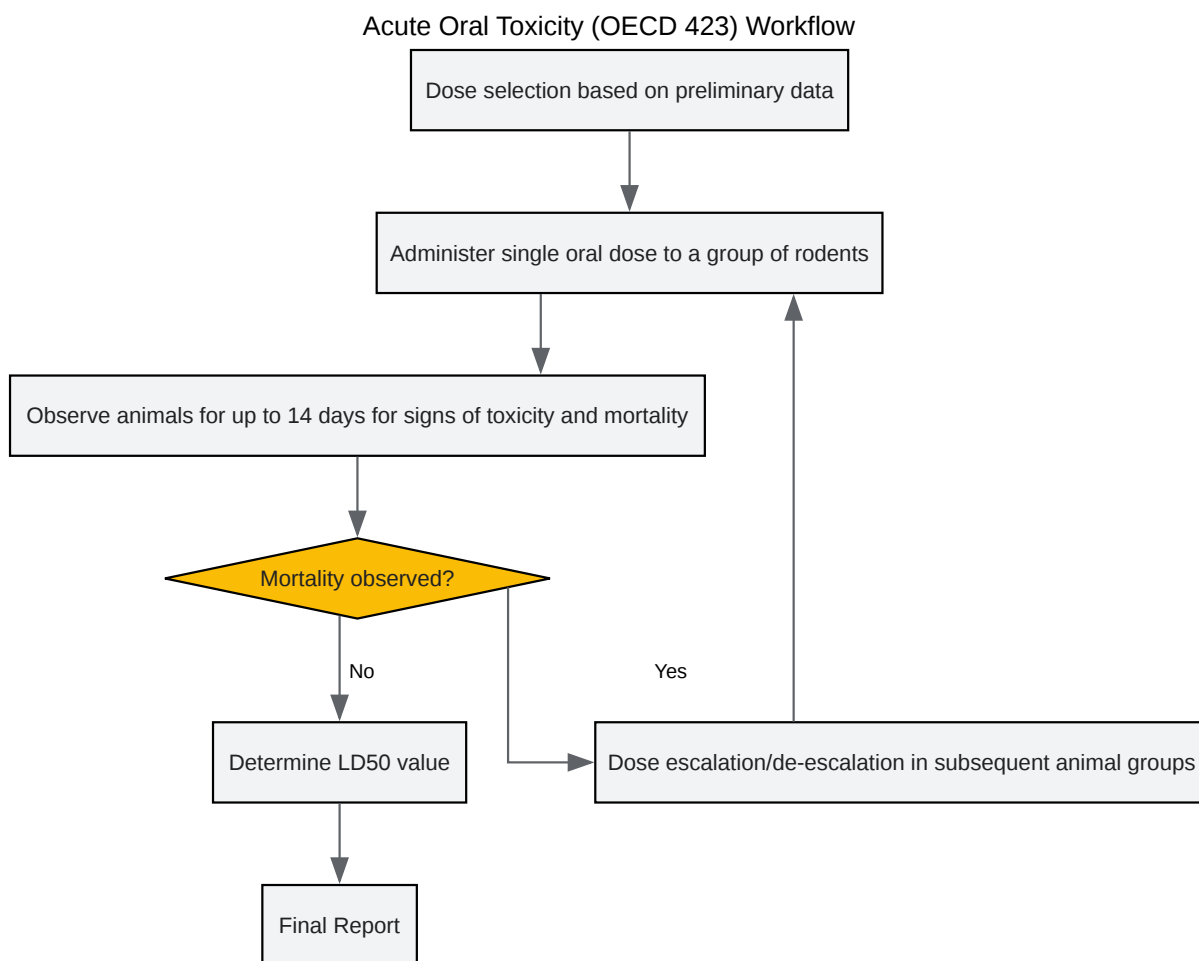
Drug-induced liver injury is a less common but potentially severe adverse reaction to sulfonamides, which can present as hepatocellular, cholestatic, or mixed patterns of injury.

## Experimental Protocols

The assessment of sulfonamide toxicity relies on a battery of standardized in vitro and in vivo assays, often following international guidelines such as those from the Organisation for economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 423)

This protocol is used to determine the acute oral toxicity (LD50) of a substance.

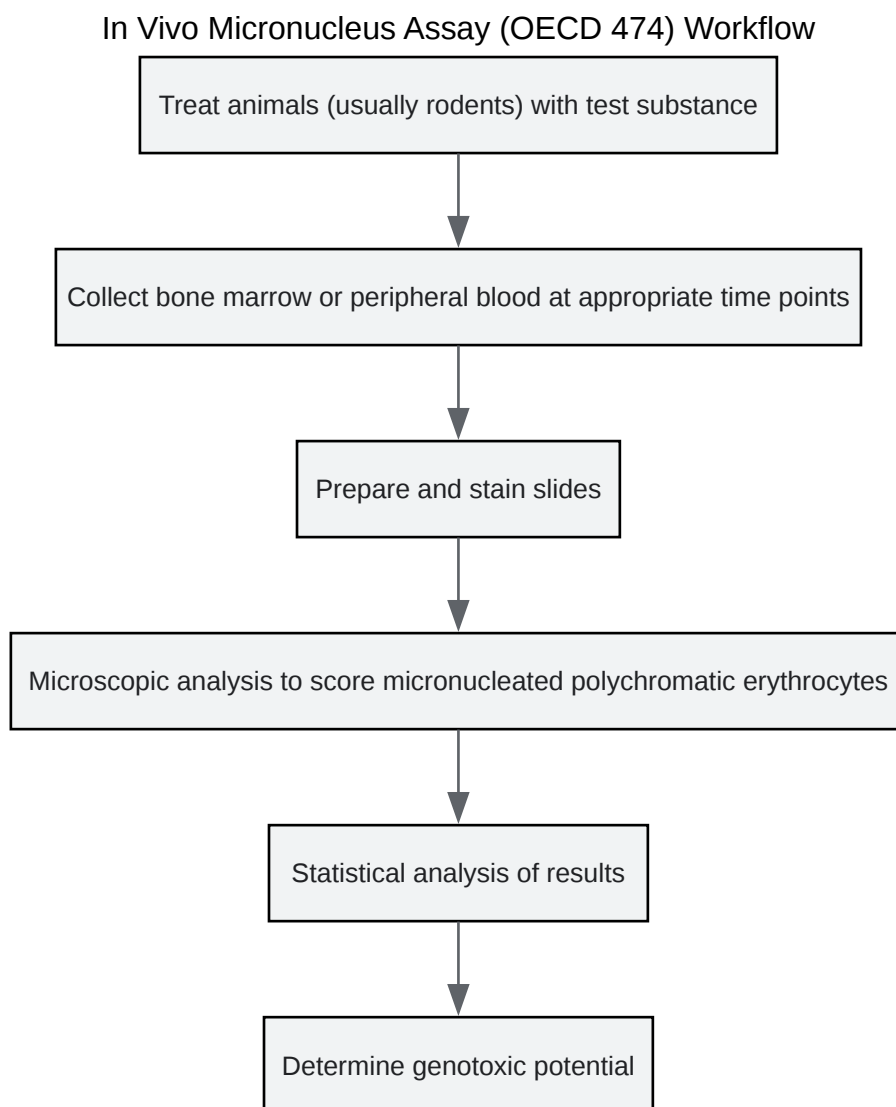


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**Diagram 2:** General workflow for an acute oral toxicity study.

## In Vivo Micronucleus Assay (OECD 474)

This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.



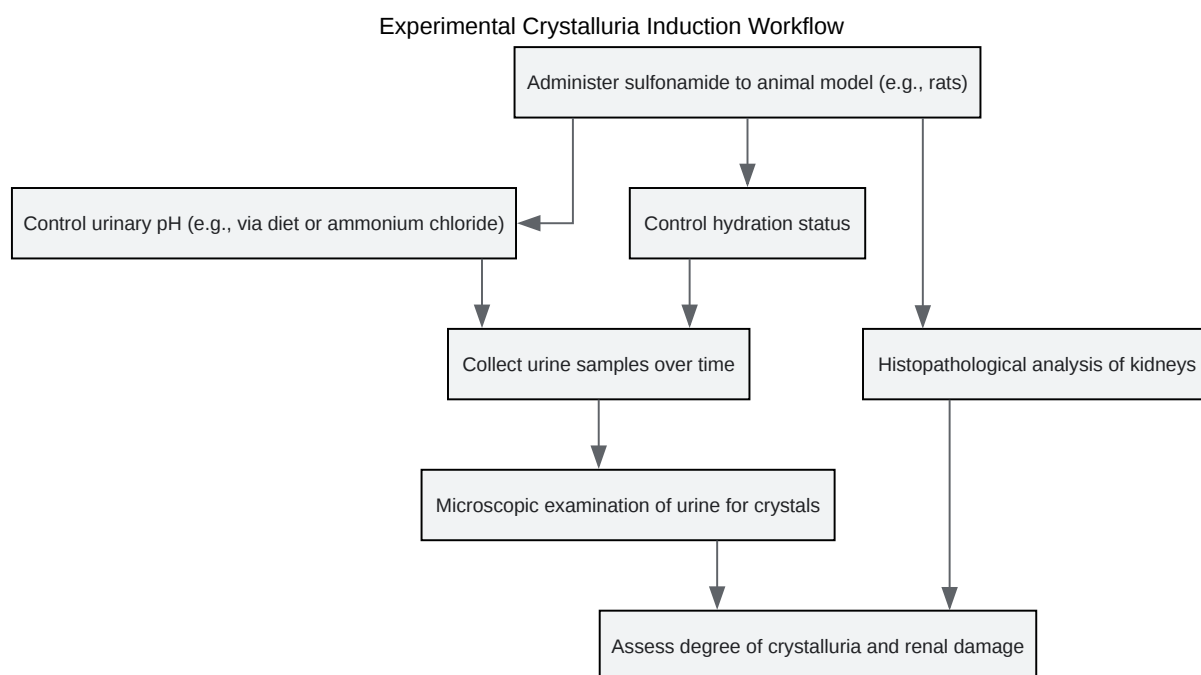
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**Diagram 3:** Workflow for an in vivo micronucleus assay.

## Experimental Model of Crystalluria

A common method to study sulfonamide-induced crystalluria involves the administration of the drug to animal models, often with manipulation of urinary pH and hydration status to promote crystal formation.





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**Diagram 4:** Workflow for an experimental model of crystalluria.

## Conclusion

The toxicity profile of **Lantrisul** is consistent with that of the sulfonamide class of antibiotics. The triple combination formulation of **Lantrisul** is designed to reduce the risk of crystalluria, a significant concern with older single-agent sulfonamide therapies. While acute toxicity data (LD50) for the individual components of **Lantrisul** suggest a relatively low order of acute toxicity, the potential for hypersensitivity reactions, hematological disorders, and hepatotoxicity remains.

Comparative data suggests that other sulfonamide combinations, such as co-trimoxazole, share a similar spectrum of potential adverse effects. The inclusion of trimethoprim in co-trimoxazole introduces its own set of potential toxicities, although it also offers the benefit of synergistic bactericidal activity.

For drug development professionals, the choice of a sulfonamide combination should be guided by a thorough risk-benefit analysis for the target indication, considering the spectrum of activity, potential for resistance, and the specific toxicity profile of the chosen combination. Further head-to-head clinical studies would be beneficial to more definitively delineate the comparative safety of different sulfonamide combinations.

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